molecular formula C15H14N2O3 B14669648 N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide CAS No. 42069-25-0

N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide

Cat. No.: B14669648
CAS No.: 42069-25-0
M. Wt: 270.28 g/mol
InChI Key: RAXGFZFBBFLLJL-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is an organic compound with a complex structure that includes a pyridine ring, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with a suitable pyridine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2-phenyl-2-oxoethyl)-3-pyridinecarboxamide
  • N-(1-Hydroxy-2-(4-chlorophenyl)-2-oxoethyl)-3-pyridinecarboxamide

Uniqueness

N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

42069-25-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O3/c1-10-4-6-11(7-5-10)13(18)15(20)17-14(19)12-3-2-8-16-9-12/h2-9,15,20H,1H3,(H,17,19)

InChI Key

RAXGFZFBBFLLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O

Origin of Product

United States

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